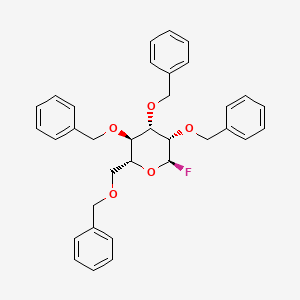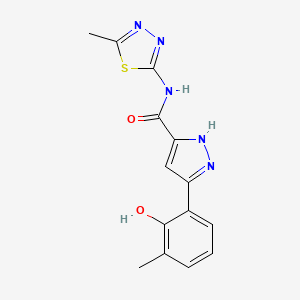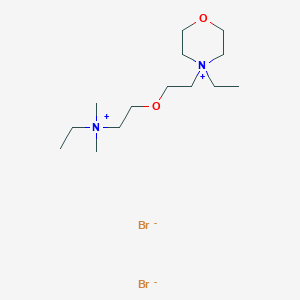
(2R,3R,4S,5S,6R)-3,4,5-tribenzyloxy-2-(benzyloxymethyl)-6-fluoro-tetrahydropyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
a-D-Mannopyranosyl fluoride, 2,3,4,6-tetrakis-O-(phenylmethyl)-: is a fluorinated glycoside. This compound is notable for its use in organic synthesis, particularly in the fluorination of alcohols and amines. It is a derivative of mannose, a sugar molecule, and is often used in biochemical research due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the use of acetyl groups to protect the hydroxyl groups, followed by the reaction with hydrogen fluoride to introduce the fluorine atom .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar protection and fluorination techniques. The process is optimized for yield and purity, ensuring that the final product meets the necessary standards for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
a-D-Mannopyranosyl fluoride, 2,3,4,6-tetrakis-O-(phenylmethyl)- undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride, acetyl chloride, and various nucleophiles. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives of mannose, which can be used in further synthetic applications .
Wissenschaftliche Forschungsanwendungen
a-D-Mannopyranosyl fluoride, 2,3,4,6-tetrakis-O-(phenylmethyl)- is widely used in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to fluorinate alcohols and amines.
Biology: Acts as a substrate for oligosaccharide synthesis, aiding in the study of carbohydrate-protein interactions.
Industry: Used in the synthesis of various fluorinated compounds for industrial applications.
Wirkmechanismus
The mechanism of action of a-D-Mannopyranosyl fluoride, 2,3,4,6-tetrakis-O-(phenylmethyl)- involves the selective reaction with primary and secondary alcohols to form fluorinated derivatives. This reaction is facilitated by the presence of the fluorine atom, which acts as an electrophile, attracting nucleophiles and facilitating the substitution reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl fluoride
- 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranosyl fluoride
Uniqueness
a-D-Mannopyranosyl fluoride, 2,3,4,6-tetrakis-O-(phenylmethyl)- is unique due to its specific protective groups and the presence of the fluorine atom, which enhances its reactivity and makes it suitable for a wide range of synthetic applications .
Eigenschaften
Molekularformel |
C34H35FO5 |
|---|---|
Molekulargewicht |
542.6 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6R)-2-fluoro-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
InChI |
InChI=1S/C34H35FO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33+,34+/m1/s1 |
InChI-Schlüssel |
QNXIKNZDQVSBCO-ZOHVZMGWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,4-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14101060.png)
![2-(4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetohydrazide](/img/structure/B14101061.png)
![6-(2-Methoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14101067.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]piperazine](/img/structure/B14101069.png)
![2-Ethyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101071.png)

![4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14101081.png)
![(2E)-[2-(3-methylphenyl)hydrazinylidene][4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14101086.png)

![4-[4-(benzyloxy)phenyl]-5-hydroxy-8-methyl-4,8-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14101095.png)



![6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine;phosphoric acid](/img/structure/B14101135.png)
